Deltatsine
Overview
Description
Deltatsine is an alkaloid isolated from Delphinium stapeliosum . It has a molecular formula of C25H41NO7 and a molecular weight of 467.603 .
Molecular Structure Analysis
The molecular structure of Deltatsine is quite complex, as indicated by its molecular formula C25H41NO7 . It’s important to note that the structure of a molecule can greatly influence its properties and interactions.. Its InChI Key is ZUMVRGDGUZROMJ-QNITWFEASA-N . More detailed physical and chemical properties would require specific experimental measurements .
Scientific Research Applications
Gene Expression Analysis
Deltatsine's applications in scientific research primarily involve gene expression analysis. The 2(-Delta Delta C(T)) Method is a prominent technique used in real-time, quantitative PCR experiments for analyzing relative changes in gene expression. This method is advantageous for its convenience and efficiency in comparing gene expression levels between different groups, such as treatment and control samples in various research contexts (Livak & Schmittgen, 2001).
Population Genetics
In population genetics, the ΔK method, often used with the program structure, helps in identifying the most probable number of populations (K) based on genetic data. This method, however, has limitations, such as a bias towards selecting K=2, and requires careful application and reporting, especially in the context of wildlife conservation and management (Cullingham et al., 2020).
Biomedical Research
In the field of biomedical research, Deltatsine's relevance is seen in the context of various studies, particularly those exploring the interactions of different compounds with biological systems. For instance, the interaction of Berberine with human serum albumin was investigated to understand its medicinal properties, where fluorescence spectroscopy and UV-vis absorbance spectroscopy were employed. Such studies reveal the mechanisms of drug action and potential therapeutic applications (Hu, Liu, & Xiao, 2009).
Environmental Toxicology
In environmental toxicology, research has focused on the effects of chemicals like deltamethrin on various organisms. Studies have been conducted to understand how substances like vitamin C and Spirulina platensis can mitigate the toxic effects of deltamethrin in animal models, providing insights into potential protective strategies against chemical toxicity (Abdel-Daim, Abuzead, & Halawa, 2013).
Diagnostic Applications
In diagnostic applications, tests like the epinephrine test for genotyping LQT1, LQT2, and LQT3 forms of congenital long QT syndrome demonstrate Deltatsine's role in advancing diagnostic methodologies. Such tests contribute to the refinement of clinical diagnoses and understanding of genetic disorders (Shimizu et al., 2004).
Soil Science and Agriculture
In soil science and agriculture, research involving Deltatsine has explored the long-term influence of manure and mineral nitrogen applications on soil properties. Understanding the impact of different fertilization strategies on soil health and plant growth is crucial for sustainable agricultural practices (Senbayram et al., 2008).
Safety And Hazards
properties
IUPAC Name |
11-ethyl-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,9,16-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(33-5,17(14)18(13)28)25(29,21(24)26)20(32-4)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVRGDGUZROMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)OC)O)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919039 | |
Record name | 20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltatsine | |
CAS RN |
92631-66-8 | |
Record name | Deltatsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092631668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.